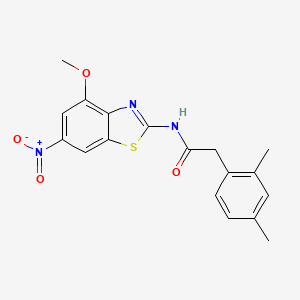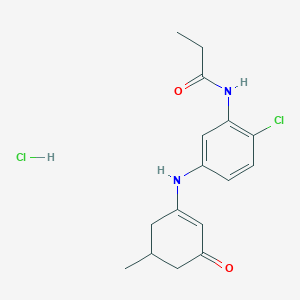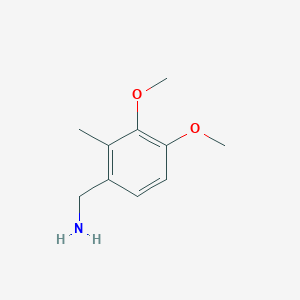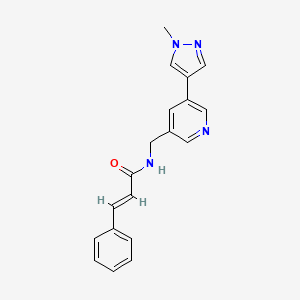
4-フェニル-1-(4-(テトラヒドロフラン-3-イル)-1,4-ジアゼパン-1-イル)ブタン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one is a chemical compound with a complex structure that includes an oxolan ring, a diazepane ring, and a phenylbutanone moiety.
科学的研究の応用
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
準備方法
The synthesis of 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one involves multiple steps, typically starting with the preparation of the oxolan and diazepane rings. The oxolan ring can be synthesized through the cyclization of a suitable diol, while the diazepane ring is often prepared via the reaction of a diamine with a suitable dihalide. The final step involves the coupling of the oxolan and diazepane rings with the phenylbutanone moiety under specific reaction conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents .
化学反応の分析
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
作用機序
The mechanism of action of 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The oxolan and diazepane rings are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
類似化合物との比較
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one can be compared with similar compounds such as:
1-(Oxolan-3-yl)-1,4-diazepane: This compound shares the oxolan and diazepane rings but lacks the phenylbutanone moiety, resulting in different chemical and biological properties.
1-(2,3-Difluorophenyl)-4-(oxolan-3-yl)-1,4-diazepane:
The uniqueness of 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
IUPAC Name |
1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-19(9-4-8-17-6-2-1-3-7-17)21-12-5-11-20(13-14-21)18-10-15-23-16-18/h1-3,6-7,18H,4-5,8-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFILVDNZLAHLJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCCC2=CC=CC=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methoxy-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2564168.png)

![4,8-bis(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2564170.png)

![Methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2564172.png)



![2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2564181.png)
![4-(dipropylsulfamoyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2564184.png)




